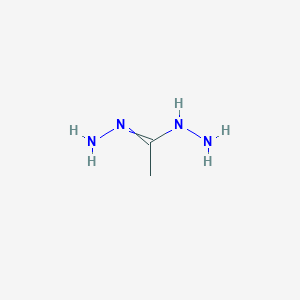
Ethanehydrazonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanehydrazonohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanehydrazonohydrazide can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity. Industrial production methods are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanehydrazonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized hydrazones .
Applications De Recherche Scientifique
Ethanehydrazonohydrazide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for developing new therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ethanehydrazonohydrazide involves its interaction with specific molecular targets. In biological systems, it can interfere with cellular processes by binding to enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethanehydrazonohydrazide can be compared with other hydrazone derivatives, such as:
Phenylhydrazonohydrazide: Known for its use in organic synthesis and medicinal chemistry.
Benzylhydrazonohydrazide: Studied for its potential antimicrobial properties.
Methylhydrazonohydrazide: Used in the synthesis of various heterocyclic compounds.
This compound stands out due to its unique combination of chemical reactivity and potential applications across multiple fields. Its versatility makes it a valuable compound for ongoing research and industrial applications.
Propriétés
Numéro CAS |
74753-06-3 |
|---|---|
Formule moléculaire |
C2H8N4 |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
N,N'-diaminoethanimidamide |
InChI |
InChI=1S/C2H8N4/c1-2(5-3)6-4/h3-4H2,1H3,(H,5,6) |
Clé InChI |
HTAKLAKDSQCGRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)




![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)





